molecular formula C26H22N2O2S B3541475 4-(2-anilino-2-oxoethyl)-5-(4-methylphenyl)-N-phenyl-2-thiophenecarboxamide

4-(2-anilino-2-oxoethyl)-5-(4-methylphenyl)-N-phenyl-2-thiophenecarboxamide

Cat. No.: B3541475
M. Wt: 426.5 g/mol
InChI Key: DALIVMUEGOULGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-anilino-2-oxoethyl)-5-(4-methylphenyl)-N-phenyl-2-thiophenecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor (BCR) signaling and is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

4-(2-anilino-2-oxoethyl)-5-(4-methylphenyl)-N-phenyl-2-thiophenecarboxamide is a potent and selective inhibitor of BTK, a key mediator of BCR signaling. BTK is activated upon BCR engagement and phosphorylates downstream signaling molecules, leading to B-cell proliferation and survival. Inhibition of BTK by this compound blocks this signaling pathway, leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in preclinical studies. In addition, this compound has been shown to inhibit BCR signaling and downstream signaling pathways, including NF-κB and AKT, which are critical for B-cell survival and proliferation.

Advantages and Limitations for Lab Experiments

4-(2-anilino-2-oxoethyl)-5-(4-methylphenyl)-N-phenyl-2-thiophenecarboxamide has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its ability to inhibit downstream signaling pathways. However, this compound has some limitations, including its solubility and stability, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 4-(2-anilino-2-oxoethyl)-5-(4-methylphenyl)-N-phenyl-2-thiophenecarboxamide. One potential application is in the treatment of B-cell malignancies, including CLL and MCL. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.
Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus. BTK has been implicated in the pathogenesis of these diseases, and inhibition of BTK by this compound may provide a novel therapeutic approach.
In addition, there is ongoing research into the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects compared to this compound. These inhibitors may also have applications in other diseases, such as B-cell lymphomas and autoimmune diseases.
Conclusion:
This compound is a potent and selective inhibitor of BTK, with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Its mechanism of action involves inhibition of BCR signaling and downstream signaling pathways, leading to decreased B-cell proliferation and survival. While this compound has some limitations, it has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Ongoing research into the development of more potent and selective BTK inhibitors may provide new therapeutic options for patients with these diseases.

Scientific Research Applications

4-(2-anilino-2-oxoethyl)-5-(4-methylphenyl)-N-phenyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also shown efficacy in animal models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Properties

IUPAC Name

4-(2-anilino-2-oxoethyl)-5-(4-methylphenyl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-18-12-14-19(15-13-18)25-20(17-24(29)27-21-8-4-2-5-9-21)16-23(31-25)26(30)28-22-10-6-3-7-11-22/h2-16H,17H2,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALIVMUEGOULGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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